molecular formula C12H8F3NO2 B3095009 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol CAS No. 1261740-33-3

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol

Cat. No.: B3095009
CAS No.: 1261740-33-3
M. Wt: 255.19 g/mol
InChI Key: NFUVWAKKJKHZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its high yield and functional group tolerance. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol is unique due to the combination of the trifluoromethoxy group and the pyridin-3-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-8(2-4-11)9-5-10(17)7-16-6-9/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUVWAKKJKHZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683145
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261740-33-3
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Reactant of Route 2
5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Reactant of Route 3
Reactant of Route 3
5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Reactant of Route 4
Reactant of Route 4
5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Reactant of Route 5
Reactant of Route 5
5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Reactant of Route 6
Reactant of Route 6
5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.